molecular formula C10H7BrFNO B13687471 1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone

1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone

Cat. No.: B13687471
M. Wt: 256.07 g/mol
InChI Key: KGGZFTVZTHNUCS-UHFFFAOYSA-N
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Description

1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine and fluorine substitution on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:

    1-(4-Bromo-1H-indol-3-yl)ethanone: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    1-(7-Fluoro-1H-indol-3-yl)ethanone: Lacks the bromine substitution, potentially altering its chemical properties and applications.

    1-(4-Chloro-7-fluoro-1H-indol-3-yl)ethanone: Substitutes chlorine for bromine, which can influence its reactivity and biological interactions.

The unique combination of bromine and fluorine in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

1-(4-bromo-7-fluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-8(12)3-2-7(11)9(6)10/h2-4,13H,1H3

InChI Key

KGGZFTVZTHNUCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

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